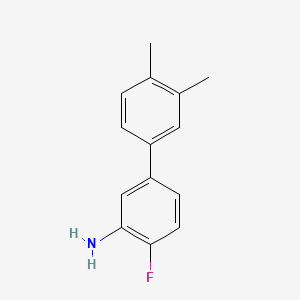

4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-13(15)14(16)8-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVVUYJPUCXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-3',4'-dimethylbiphenyl-3-amine chemical structure

An In-depth Technical Guide to 4-Fluoro-3',4'-dimethylbiphenyl-3-amine: Synthesis, Characterization, and Applications

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for probing interactions with biological targets. The strategic introduction of specific functional groups, such as fluorine and amines, can dramatically modulate a molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter lipophilicity.[1][2][3][4] Similarly, the amine group is a critical pharmacophore, often involved in hydrogen bonding or salt-bridge formation with protein residues.

This guide provides a comprehensive technical overview of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine, a molecule embodying these key structural features. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for experimental design, from synthesis to potential application. We will explore its structure, a robust synthetic pathway, methods for purification and characterization, and its potential utility for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and resultant physical properties. 4-Fluoro-3',4'-dimethylbiphenyl-3-amine consists of a biphenyl core with a specific substitution pattern that dictates its three-dimensional shape, polarity, and potential for intermolecular interactions.

The structure is defined by an aniline ring substituted with fluorine at the 4-position, and this ring is connected to a 3,4-dimethylphenyl ring.

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄FN |

| Molecular Weight | 215.27 g/mol |

| CAS Number | Not available |

| Calculated LogP | 4.25 |

| Hydrogen Bond Donors | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and -F) |

| Polar Surface Area | 29.24 Ų |

Note: These properties are computationally predicted and serve as an estimation for experimental design.

Retrosynthetic Analysis and Synthesis Protocol

The construction of unsymmetrical biaryl systems is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid or ester reagents.[5][6][7]

Our retrosynthetic strategy disconnects the molecule at the central carbon-carbon bond between the two aromatic rings. This approach yields two readily accessible starting materials: a halogenated fluoroaniline derivative and a dimethylphenylboronic acid derivative.

Proposed Synthesis via Suzuki-Miyaura Coupling

The forward synthesis involves the coupling of 5-bromo-2-fluoroaniline with 3,4-dimethylphenylboronic acid. A palladium catalyst, such as Palladium(II) acetate, in conjunction with a suitable phosphine ligand like Xantphos, is chosen to facilitate the reaction. The ligand's bulk and bite angle are crucial for promoting the reductive elimination step that forms the desired C-C bond while minimizing side reactions. A base, typically potassium carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocol

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluoroaniline (1.0 eq), 3,4-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen flow, add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a ~0.2 M solution with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The purification of amine-containing compounds requires specific considerations due to their basicity. A multi-step approach is recommended to achieve high purity.

Purification Protocol

-

Acid-Base Extraction (Optional but Recommended): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with 1M aqueous HCl. The basic amine product will be protonated and move into the aqueous phase, leaving behind non-basic impurities (like residual boronic acid and coupling byproducts) in the organic layer. The aqueous layer is then basified with 2M NaOH to a pH > 10, and the free amine is re-extracted into fresh ethyl acetate. This is a highly effective, classic method for purifying amines.[8]

-

Flash Column Chromatography: The product from the acid-base extraction can be further purified by flash chromatography on silica gel.

-

Challenge: Basic amines can interact strongly with acidic silica gel, leading to poor peak shape and difficult elution.[9]

-

Solution: To mitigate this, the eluent system should be modified. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the addition of 0.5-1.0% triethylamine. The triethylamine acts as a competitive base, masking the acidic silanol groups on the silica surface and allowing for sharp, symmetrical elution of the target amine. Alternatively, an amine-functionalized silica column can be used for a more straightforward separation.[9]

-

-

Recrystallization: The purified fractions from chromatography can be combined, concentrated, and recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data for 4-Fluoro-3',4'-dimethylbiphenyl-3-amine.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.4 (m, aromatic H), ~7.0-7.1 (m, aromatic H), ~3.8 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃). Aromatic signals will show complex splitting due to H-H and H-F coupling. |

| ¹³C NMR (101 MHz, CDCl₃) | Signals expected in the aromatic region (110-160 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. Two distinct signals for the methyl carbons around 19-21 ppm. |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance, likely a multiplet due to coupling with ortho and meta protons.[10][11] |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 216.12 |

| IR (ATR) | ν ~3400-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1250-1200 cm⁻¹ (C-F stretch). |

Applications in Drug Discovery and Medicinal Chemistry

While 4-Fluoro-3',4'-dimethylbiphenyl-3-amine is not itself a drug, it represents a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structural components are frequently found in bioactive compounds.

-

The Biphenyl Core: This motif is present in numerous drugs, including anti-inflammatory agents and antagonists for various receptors. It acts as a rigid yet conformationally adaptable scaffold to position other functional groups for optimal target engagement.[7][12]

-

Fluorine Substitution: The placement of fluorine ortho to the amine and meta to the biaryl linkage can have profound effects. It can block a potential site of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, the strong electronegativity of fluorine can alter the pKa of the adjacent amine and influence local electronic environments, potentially enhancing binding affinity to a target protein.[1][2][3]

-

Amine and Methyl Groups: The 3-amino group is a versatile handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.[12] The 3',4'-dimethyl substitution pattern provides a specific hydrophobic interaction domain and restricts the rotational freedom around the biphenyl bond, which can pre-organize the molecule into a more favorable conformation for binding.

Given these features, this molecule is an ideal starting point or intermediate for libraries targeting enzyme classes such as kinases, proteases, or for developing ligands for G-protein coupled receptors (GPCRs).

Conclusion

4-Fluoro-3',4'-dimethylbiphenyl-3-amine is a strategically designed molecule that combines several key features beneficial for drug discovery. This guide has provided a robust and scientifically grounded framework for its synthesis via Suzuki-Miyaura coupling, a detailed protocol for its purification that addresses the specific challenges of handling amines, and a predictive analysis of its spectroscopic signature. Researchers and drug development professionals can utilize this compound as a versatile building block to generate novel chemical entities with tailored pharmacological profiles, leveraging the proven advantages of its constituent functional groups.

References

-

PubChem. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxy-3',4'-dimethyl-[1,1'-biphenyl]-4-amine. Retrieved January 22, 2026, from [Link]

-

Oyamada, J., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Method for purifying biphenyl.

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - ...). MDPI. [Link]

-

Pannecoucke, X., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

-

Skuodis, E., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. [Link]

- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

ACS Figshare. (2021). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2‑Methylfuran. ACS Sustainable Chemistry & Engineering. [Link]

- Google Patents. (n.d.). Process for purifying biphenyl.

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]

-

PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved January 22, 2026, from [Link]

-

EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

-

NIH. (n.d.). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry. [Link]

-

Chemistry Europe. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. [Link]

-

PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. biotage.com [biotage.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-3',4'-dimethylbiphenyl-3-amine CAS number and properties

An In-depth Technical Guide to 4-Fluoro-3',4'-dimethylbiphenyl-3-amine: Synthesis, Characterization, and Potential Applications

Foreword: Navigating the Landscape of Novel Chemical Entities

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals interested in the novel compound 4-Fluoro-3',4'-dimethylbiphenyl-3-amine . It is important to note that as of the date of this publication, this specific molecule is not listed in major commercial chemical catalogs and does not have an assigned CAS (Chemical Abstracts Service) number.

Therefore, this guide is constructed as a prospective analysis, grounded in established chemical principles and data from structurally analogous compounds. It is designed to be a practical and authoritative resource for any scientist intending to synthesize, characterize, and explore the utility of this molecule. The protocols and predictions herein are based on well-established, peer-reviewed methodologies and are intended to provide a robust starting point for laboratory investigation.

Molecular Identity and Predicted Physicochemical Properties

While a registered CAS number is unavailable, the identity of the molecule can be unequivocally established through its systematic IUPAC name and other chemical identifiers. These, along with predicted properties derived from cheminformatics models and data from analogous structures, are crucial for planning synthesis and experimental work.

Systematic IUPAC Name: 4'-Fluoro-3,4-dimethyl-[1,1'-biphenyl]-3-amine

Predicted Properties of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine

| Property | Predicted Value | Rationale & Comparative Insights |

| Molecular Formula | C₁₄H₁₄FN | Derived from the chemical structure. |

| Molecular Weight | 215.27 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Predicted LogP | 4.2 ± 0.3 | The biphenyl core imparts significant lipophilicity. The fluoro and methyl groups further increase this value, suggesting low aqueous solubility but good membrane permeability. |

| Predicted pKa | 4.1 ± 0.1 (Amine) | The aromatic amine is expected to be a weak base. Its basicity is slightly reduced by the electron-withdrawing nature of the biphenyl system. |

| Predicted Melting Point | 85-95 °C | Based on analogous substituted biphenyls. The exact value will be highly dependent on the crystal lattice packing of the final solid. |

| Predicted Boiling Point | >350 °C | High boiling point is expected due to the high molecular weight and aromatic structure. Purification by distillation would likely require high vacuum. |

| Appearance | Off-white to light brown solid | Aromatic amines are prone to oxidation, which can lead to coloration. Storage under an inert atmosphere (N₂ or Ar) is recommended. |

Proposed Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile method for constructing the substituted biphenyl core of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, is the recommended approach due to its high functional group tolerance (it will not interfere with the amine or fluoro groups), generally high yields, and the commercial availability of the necessary building blocks.

Rationale for the Suzuki-Miyaura Coupling Approach

Expertise & Experience: The Suzuki coupling is a cornerstone of modern organic synthesis, particularly for biphenyl construction. Its Nobel Prize-winning mechanism is well-understood, and a vast array of catalysts and conditions have been developed, making it highly reliable. The choice of this reaction is a self-validating system because the progress and success of the coupling can be easily monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. We propose using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos). The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Detailed Step-by-Step Synthesis Protocol

Reaction: (4-Fluoro-3-nitrophenyl)boronic acid + 1-Bromo-3,4-dimethylbenzene → 4-Fluoro-3',4'-dimethyl-3-nitrobiphenyl → 4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Step 1: Suzuki Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3,4-dimethylbenzene (1.0 eq), (4-fluoro-3-nitrophenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Add the solvent system, a 4:1 mixture of dioxane and water.

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (4-fluoro-3',4'-dimethyl-3-nitrobiphenyl) by column chromatography on silica gel.

Step 2: Nitro Group Reduction

-

Dissolve the purified nitro-biphenyl intermediate from Step 1 in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture to 70-80 °C for 2-4 hours. The reduction is typically rapid.

-

Cool the reaction and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-fluoro-3',4'-dimethylbiphenyl-3-amine.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine.

Potential Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within 4-fluoro-3',4'-dimethylbiphenyl-3-amine make it an attractive scaffold for investigation in drug discovery programs.

-

Biphenyl Core: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including the angiotensin II receptor blocker Valsartan and the anti-inflammatory drug Diflunisal. It provides a rigid, well-defined three-dimensional structure for presenting substituents to interact with biological targets.

-

Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity (by participating in hydrogen bonds or dipole interactions), and modulate pKa.

-

Amine Group: The primary amine serves as a critical handle for further chemical modification. It can be acylated, alkylated, or used in reductive amination to build a library of analogs for structure-activity relationship (SAR) studies. It also often serves as a key hydrogen bond donor for anchoring a molecule within a protein's binding site.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors utilize an aromatic amine to form a critical hydrogen bond with the "hinge region" of the ATP-binding pocket. The biphenyl scaffold can then position other groups to occupy adjacent hydrophobic pockets.

Caption: Hypothetical binding mode of the title compound in a kinase active site.

Safety and Handling

Trustworthiness: As a novel chemical, 4-fluoro-3',4'-dimethylbiphenyl-3-amine must be handled with the assumption that it is hazardous until proven otherwise. The protocols described below are self-validating systems for ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for general handling), and safety glasses or goggles.

-

Engineering Controls: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Toxicology: Aromatic amines as a class can be toxic and are often skin sensitizers or irritants. Some are suspected carcinogens. Avoid all direct contact.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to prevent degradation and oxidation.

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge to the environment.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Biphenylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the biphenylamine scaffold has profound implications for its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of fluorinated biphenylamines, a class of compounds of significant interest in medicinal chemistry and materials science. We will explore the nuanced effects of fluorination on key parameters such as acidity (pKa), lipophilicity (logP), and metabolic stability. This guide will also detail the primary synthetic methodologies for accessing these molecules, alongside a discussion of essential analytical techniques, with a particular focus on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Through a synthesis of foundational principles and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the unique properties of fluorinated biphenylamines in their research and development endeavors.

Introduction: The Strategic Advantage of Fluorine in Biphenylamine Scaffolds

Biphenylamines represent a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of fluorine, the most electronegative element, into this framework is a powerful medicinal chemistry strategy. The unique electronic properties of fluorine can dramatically alter the molecule's conformation, metabolic fate, and binding interactions with biological targets.[1]

The judicious placement of fluorine atoms can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[2][3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the amine functionality, which can in turn influence a compound's solubility, absorption, and off-target activity.

-

Tuning of Lipophilicity (logP): Fluorine's effect on lipophilicity is complex and context-dependent, offering a tool to fine-tune this critical property to optimize cell permeability and overall pharmacokinetic profiles.

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

This guide will delve into the specifics of these effects, providing both qualitative understanding and quantitative data to inform molecular design.

Physicochemical Properties of Fluorinated Biphenylamines

The introduction of fluorine can systematically alter the physical properties of the parent biphenylamine structure. The position and number of fluorine substituents are critical factors in determining these changes.

Physical Properties

The melting and boiling points of fluorinated biphenylamines are influenced by changes in intermolecular forces, such as dipole-dipole interactions and crystal packing, brought about by the polar C-F bond.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| N-Phenylaniline (Diphenylamine) | 53-54 | 302 | |

| 2-Fluoro-N-phenylaniline | N/A | 270.9 @ 760 mmHg[4] | |

| 3-Fluoro-N-phenylaniline | N/A | N/A | |

| 4-Fluoro-N-phenylaniline | 38[5] | 176-177 @ 15 mmHg[5] |

Acidity and Basicity (pKa)

Fluorine's strong inductive effect significantly reduces the electron density on the nitrogen atom of the amine, thereby decreasing its basicity (lowering the pKa of the conjugate acid). This modulation is crucial in drug design, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and potential for hERG toxicity.[6]

| Compound | pKa (Conjugate Acid) |

| Aniline | 4.6 |

| 2-Fluoroaniline | 3.2[2] |

| 3-Fluoroaniline | 3.5 |

| 4-Fluoroaniline | 4.65[7] |

| N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline | 6.8[6] |

Note: The pKa values of the parent fluoroanilines are provided for comparative purposes, illustrating the electronic impact of fluorine substitution on the aniline ring.

Lipophilicity (logP)

The "polar hydrophobicity" of fluorine makes its impact on lipophilicity complex. While a single fluorine atom can sometimes decrease logP, the introduction of multiple fluorine atoms or fluoroalkyl groups generally increases it. The precise effect is highly dependent on the overall molecular context.

| Compound | logP |

| Aniline | 0.9 |

| 2-Fluoroaniline | 1.26[2] |

| 3-Fluoroaniline | 1.30[8] |

| 4-Fluoroaniline | 1.15[7] |

| 4-chloro-3-fluoro-2-methyl-N-phenylaniline | 4.6 (Predicted)[9] |

Synthesis of Fluorinated Biphenylamines

The construction of the C-N bond in diarylamines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology often depends on the desired substitution pattern and the electronic nature of the coupling partners.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of aryl amines.[10] It generally offers milder reaction conditions and a broader substrate scope compared to older methods.[11]

-

Reagents: 1-Bromo-4-fluorobenzene (1.0 equiv), Aniline (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), Xantphos (0.04 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Anhydrous toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu.

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene, followed by 1-bromo-4-fluorobenzene and aniline via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

While primarily known for C-C bond formation, the Suzuki-Miyaura coupling can be adapted for the synthesis of biphenylamines, typically by first constructing the biphenyl core followed by a separate amination step, or by coupling an amine-containing aryl boronic acid with an aryl halide.[12][13]

-

Reagents: 3-Chloro-4-fluorophenylboronic acid (1.2 equiv), Aryl bromide (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), Sodium carbonate (2.0 equiv), Toluene/Ethanol/Water solvent mixture.

-

Procedure:

-

In a round-bottom flask, combine the aryl bromide, 3-chloro-4-fluorophenylboronic acid, and Pd(PPh₃)₄.

-

Seal the flask with a septum and purge with argon for 15 minutes.

-

Add the degassed solvent mixture.

-

Add an aqueous solution of sodium carbonate.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature and perform an aqueous workup with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[8] It typically requires higher temperatures than the Buchwald-Hartwig amination and is often employed for large-scale syntheses where cost is a primary consideration.[14][15]

Analytical Characterization: The Power of ¹⁹F NMR

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated biphenylamines. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[16][17] The large chemical shift range of ¹⁹F NMR (over 400 ppm) provides excellent signal dispersion, often allowing for the unambiguous identification of different fluorine environments within a molecule.[18][19][20]

Typical ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Electron-donating groups cause an upfield shift (more negative ppm values), while electron-withdrawing groups result in a downfield shift.

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl-F | -100 to -170 |

| CF₃-Aryl | -55 to -70 |

| Aliphatic C-F | -170 to -250 |

Data compiled from various sources.[18][19][20]

The pH-dependence of the ¹⁹F chemical shift can also be utilized to determine the pKa of fluorinated amines.[6][21]

Impact on Drug Discovery and Development

The unique properties imparted by fluorine make fluorinated biphenylamines attractive scaffolds for drug discovery across various therapeutic areas.

Metabolic Stability

A key advantage of fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically labile positions, the pharmacokinetic profile of a drug can be significantly improved.[2][3][21][22]

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine can have a dramatic impact on the biological activity of biphenylamines. The electronic and steric effects of fluorine can alter the binding mode of a molecule to its target protein, leading to increased potency and selectivity.[23][24]

Case Study: Fluorinated Diarylpyrimidines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Research has shown that the introduction of fluorine into the biphenyl moiety of diarylpyrimidine-based NNRTIs can significantly enhance their antiviral activity and improve their safety profile. For example, a fluorinated analog, compound 5t , exhibited an EC₅₀ of 1.8 nM against wild-type HIV-1, a significant improvement over its non-fluorinated precursor. This enhanced potency is attributed to favorable interactions of the fluorine atoms within the binding pocket of the reverse transcriptase enzyme.

Conclusion

Fluorinated biphenylamines represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. The ability of fluorine to modulate key physicochemical properties such as pKa, logP, and metabolic stability provides a powerful tool for the optimization of lead compounds. A thorough understanding of the synthetic methodologies and analytical techniques, particularly ¹⁹F NMR, is essential for the successful design and characterization of these molecules. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of fluorinated biphenylamines in the development of novel therapeutics and advanced materials.

References

-

PubChem. 2-Fluoroaniline. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

Stenutz. 3-fluoroaniline. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

PubMed. New class of 19F pH indicators: fluoroanilines. [Link]

-

PubChem. 4-chloro-3-fluoro-2-methyl-N-phenylaniline. [Link]

-

Semantic Scholar. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)- Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

PubMed. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

ResearchGate. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

-

ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

ResearchGate. (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

-

PubMed Central. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. [Link]

-

PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Università di Torino. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

PubMed. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

PubMed Central. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. [Link]

-

SpringerLink. Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. [Link]

-

University of Washington. 19Flourine NMR. [Link]

-

ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

-

PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

-

ACS Publications. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

OMICS International. The structure activity relationship of antidepressants and the specificity in drug therapy. [Link]

-

PubMed. [Fluorinated organic compounds: synthesis and biological applications]. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors. [Link]

-

MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

Sources

- 1. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel fluorinated ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. biophysics.org [biophysics.org]

- 20. 19F [nmr.chem.ucsb.edu]

- 21. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. longdom.org [longdom.org]

- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Technical Guide to the Biological Activity of Fluoro-Dimethylbiphenyl-amine Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary

The fluoro-dimethylbiphenyl-amine scaffold represents a privileged structure in modern medicinal chemistry, combining the conformational flexibility of the biphenyl core, the advantageous physicochemical properties imparted by fluorine, and the modulatory amine group. This strategic combination has led to the development of potent and selective agents across diverse therapeutic areas. The incorporation of fluorine is particularly crucial, often enhancing metabolic stability, improving blood-brain barrier penetration, and increasing binding affinity to biological targets.[1][2][3] This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, with a focus on their potential as kinase inhibitors for oncology, modulators of amyloid-beta in neurodegenerative diseases, and antiviral agents. We will explore the causality behind experimental designs and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

The Strategic Rationale: Why Fluoro-Dimethylbiphenyl-amines?

The biphenyl moiety is a common structural motif in pharmacologically active molecules, offering a versatile platform for constructing compounds that can interact with various biological targets.[4] The addition of a dimethylamine group can enhance solubility and provide a key interaction point (e.g., a hydrogen bond acceptor or a basic center for salt formation). However, the true innovation lies in the strategic incorporation of fluorine atoms.

The Fluorine Advantage: The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of the molecule to favor a more bioactive pose.[2]

-

Increased Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the critical blood-brain barrier (BBB) for CNS-targeted drugs.[1][2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and thereby influencing receptor binding and pharmacokinetic properties.

This combination of attributes makes the fluoro-dimethylbiphenyl-amine scaffold a highly attractive starting point for lead optimization in drug discovery.

Synthetic Strategies: Building the Core Scaffold

The construction of fluoro-dimethylbiphenyl-amine derivatives typically involves a modular approach, allowing for systematic variation of each component. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for assembling the core biphenyl structure due to its reliability and tolerance of diverse functional groups.[5][6]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, allowing for divergent synthesis of a library of analogues.

Sources

- 1. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Structure-Activity Relationships, and Applications of Substituted Biphenyl Amines

Abstract

Substituted biphenyl amines represent a cornerstone scaffold in modern medicinal chemistry and materials science. Characterized by two phenyl rings linked by a single bond and bearing at least one amino functional group, these structures offer a unique combination of conformational semi-rigidity and synthetic tractability. This guide provides an in-depth exploration of the core principles governing the synthesis of these vital compounds, delves into the nuances of their structure-activity relationships (SAR) for drug design, and highlights their diverse applications, from oncology to organic electronics. We will dissect cornerstone synthetic reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, providing both mechanistic insights and practical, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecular framework.

Introduction: The Biphenyl Amine Scaffold

The biphenyl moiety is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents and advanced materials.[1][2] Its prevalence stems from its ability to present substituents in well-defined spatial orientations, acting as a rigid scaffold to probe interactions with biological targets or to tune the electronic properties of a material.[3][4] The addition of an amine group introduces a key site for hydrogen bonding, salt formation, and further functionalization, making substituted biphenyl amines exceptionally versatile building blocks.[1]

The Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, the biphenyl amine framework is integral to a wide array of pharmacologically active compounds, including anti-inflammatory agents (e.g., fenbufen), anti-cancer drugs, and central nervous system modulators.[1][5][6] The two aromatic rings can engage in π-stacking and hydrophobic interactions within protein binding pockets, while the amine and other substituents can be tailored to achieve high-affinity and selective binding.[7]

Beyond pharmaceuticals, these compounds are crucial in materials science. Their conjugated π-systems and charge-transporting capabilities make them ideal candidates for organic light-emitting diodes (OLEDs), organic semiconductors, and advanced dyes.[8][9][10] The ability to modify substituents allows for precise tuning of properties like thermal stability, fluorescence quantum yield, and charge-carrier mobility.[8]

Core Structural Features and Their Influence

The physicochemical properties of a substituted biphenyl amine are profoundly influenced by its structural features:

-

Torsional Angle: The rotational freedom around the central C-C bond is a defining characteristic. The dihedral angle between the two phenyl rings is highly sensitive to the nature of substituents at the ortho positions. Bulky ortho groups restrict rotation, leading to a non-planar conformation and the potential for atropisomerism—a form of axial chirality that can be critical for selective receptor binding.[1][11]

-

Substitution Pattern: The placement of the amine and other functional groups (e.g., electron-withdrawing or -donating groups) on the rings dictates the molecule's electronic distribution, lipophilicity, and metabolic stability.[9][12] These factors are paramount in optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile during drug development.

Core Synthetic Methodologies: Forging the C-N and C-C Bonds

The construction of substituted biphenyl amines primarily relies on powerful cross-coupling reactions developed over the past few decades. The principal challenge lies in the efficient formation of the key aryl-aryl (C-C) and aryl-nitrogen (C-N) bonds.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most important and widely used method for constructing aryl-amine bonds.[13] It offers broad substrate scope, excellent functional group tolerance, and generally proceeds under milder conditions than classical methods.[14][15] The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a primary or secondary amine.[16]

Causality in Experimental Design: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Early generations of catalysts used simple phosphine ligands like P(o-tolyl)₃. However, the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, t-BuBrettPhos) revolutionized the field.[17] These bulky ligands promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst, allowing for the coupling of less reactive aryl chlorides and enabling reactions at lower temperatures.[13][17] The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also crucial; it must be strong enough to deprotonate the amine-catalyst complex without causing unwanted side reactions.[16]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Bis-(3,4-dimethyl-phenyl)-amine [10][14]

-

Reactor Setup: To a dry, argon-purged reaction vessel, add 4-bromo-1,2-dimethylbenzene (1.0 eq), 3,4-dimethylaniline (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system, for example, Pd₂(dba)₃ (0.01 eq) and a suitable phosphine ligand like XPhos (0.02 eq).

-

Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically maintained at 0.1-0.5 M.

-

Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the pure bis-(3,4-dimethyl-phenyl)-amine. This self-validating system should provide the product with characterizable spectral data consistent with the target structure.

Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating modern palladium catalysis.[18] It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures (>150 °C).[19][20]

Causality in Experimental Design: While effective, traditional Ullmann conditions are harsh.[21] The high temperatures required limit the functional group tolerance. Modern advancements have introduced the use of ligands (e.g., phenanthroline, amino acids) to chelate the copper, facilitating the catalytic cycle and allowing the reaction to proceed at significantly lower temperatures (60-100 °C).[20] This modification makes the Ullmann reaction a more viable and cost-effective alternative to palladium-based methods, especially for large-scale industrial syntheses where catalyst cost is a major consideration.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation [20]

-

Reactor Setup: In a reaction tube, combine the aryl iodide (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

-

Reaction Execution: Seal the tube and heat the mixture to 90-100 °C for 24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic phases with brine, dry, and concentrate. Purify the residue via silica gel chromatography.

Constructing the Biphenyl Core: Suzuki-Miyaura Coupling

Before the C-N bond can be formed, the biphenyl scaffold itself must often be constructed. The Suzuki-Miyaura cross-coupling is the preeminent method for this transformation, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1][22]

Diagram: General Synthetic Workflow for Substituted Biphenyl Amines

Caption: Common synthetic strategies for substituted biphenyl amines.

Comparative Analysis of Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Conditions | Mild to moderate (RT - 120 °C) | Moderate to harsh (90 - 210 °C) |

| Substrate Scope | Very broad; tolerates most functional groups | More limited, sensitive to sterics |

| Aryl Halide | Cl, Br, I, OTf | Primarily I, Br |

| Pros | High yields, exceptional functional group tolerance | Low catalyst cost, simple setup |

| Cons | High cost of Pd and ligands | Harsh conditions, potential for side reactions |

Structure-Activity Relationships (SAR) in Drug Design

SAR defines the relationship between a molecule's chemical structure and its biological activity, forming the basis of rational drug design.[23] For substituted biphenyl amines, SAR studies aim to identify which substituents and substitution patterns lead to optimal potency, selectivity, and pharmacokinetic properties.

Case Study: Biphenyls as Hsp90 C-terminal Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers, making it a key therapeutic target. Biphenylamide derivatives have been developed as potent Hsp90 C-terminal inhibitors.[12]

-

Scaffold Replacement: The biphenyl moiety was successfully used as a replacement for the natural coumarin ring of the antibiotic novobiocin, demonstrating its utility as a pharmacophore scaffold.[12]

-

Positional Isomerism: SAR studies revealed that the substitution pattern was critical for activity. Compounds with a para-para linkage between the two phenyl rings were consistently more active than those with meta-meta or para-meta linkages. For example, compound 8i (para-para) exhibited submicromolar activity against breast cancer cell lines, being 2-3 fold more potent than its positional isomers.[12] This suggests that the specific geometry and exit vectors of the para-para scaffold provide a superior orientation of the side chains for binding within the Hsp90 C-terminal pocket.

Table: SAR Data for Biphenylamide Hsp90 Inhibitors [12]

| Compound ID | Biphenyl Linkage | MCF-7 IC₅₀ (µM) | SKBr3 IC₅₀ (µM) |

| 8a | para-meta | 2.5 ± 0.3 | 2.2 ± 0.2 |

| 8b | meta-meta | 1.3 ± 0.1 | 1.1 ± 0.1 |

| 8c | para-para | 1.2 ± 0.1 | 1.2 ± 0.1 |

| 8i | para-para | 0.49 ± 0.05 | 0.52 ± 0.04 |

The Role of Conformation and Halogenation

The three-dimensional conformation of the biphenyl scaffold is a critical determinant of biological activity. In a classic study on halogenated biphenyls, toxicity was directly linked to the molecule's ability to adopt a planar or coplanar conformation, which facilitates binding to the aryl hydrocarbon receptor (AhR).[11]

-

Planarity and Receptor Fit: The study concluded that coplanarity is necessary to properly position the lateral halogen atoms for receptor binding.[11]

-

Ortho Substitution: The degree of ortho substitution hinders rotation around the pivot bond, increasing the energy barrier to achieving a planar conformation and thus reducing binding affinity and toxicity.[11] This principle is a powerful tool in drug design, where toxicity can be mitigated by introducing ortho substituents to force a non-planar conformation, preventing off-target receptor binding.

Therapeutic and Industrial Applications

The versatility of the substituted biphenyl amine scaffold has led to its incorporation in a wide range of commercial and investigational products.

-

Oncology: As discussed, they are potent Hsp90 inhibitors.[12] They also form the core of many kinase inhibitors and have been investigated as dual aromatase-sulfatase inhibitors for hormone-dependent breast cancer.[7]

-

Neuropharmacology: Substituted biphenyl amines are prominent as atypical dopamine transporter (DAT) inhibitors, which have potential for treating psychostimulant use disorders.[6][24] The biphenyl moiety is crucial for establishing high-affinity binding to the transporter, and modifications to the substitution pattern allow for fine-tuning of selectivity over other monoamine transporters like SERT and NET.[25]

-

Anti-inflammatory and Antimicrobial Agents: Many biphenyl derivatives exhibit potent anti-inflammatory and antimicrobial activities.[5] The synthesis of libraries of these compounds allows for the screening and identification of new leads against bacterial and fungal pathogens.[3][5]

-

Materials Science: Fluorinated biphenyl amines are valuable intermediates for specialty polymers and electronic materials due to their enhanced thermal stability and chemical resistance.[9] Biphenyl enamines have been synthesized via simple, catalyst-free reactions and show high thermal stability and charge-carrier mobility, making them promising p-type semiconductors for OLEDs and solar cells.[8]

Conclusion and Future Perspectives

Substituted biphenyl amines are a mature yet continually evolving class of compounds. Their importance in drug discovery and materials science is undisputed, driven by a synthetically accessible and tunable scaffold. While palladium- and copper-catalyzed cross-coupling reactions remain the workhorses for their synthesis, future advancements will likely focus on more sustainable and efficient methods.

Emerging trends include the use of earth-abundant metal catalysts (e.g., iron, cobalt) to replace expensive palladium and the development of direct C-H activation/amination strategies.[26][27] The latter approach avoids the need for pre-functionalized starting materials (aryl halides and organometallics), offering a more atom- and step-economical route to these high-value molecules. As our understanding of complex biological systems and material properties deepens, the rational design of novel substituted biphenyl amines will continue to push the boundaries of science and technology.

References

- IJSDR. (2021).

- Ali, H. A., et al. (2023).

- Tarzia, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.

- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Grigalevicius, S., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances.

- Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. PubMed.

- Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry.

- Dakenchem. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bis-(3,4-dimethyl-phenyl)

- ResearchGate. (n.d.).

- Kopajtic, T., et al. (2021). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central.

- ResearchGate. (2022).

- Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal. (2026).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine.

- BenchChem. (2025).

- Di Mauro, G., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC - NIH.

- Wikipedia. (n.d.). Ullmann reaction.

- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

- Zhao, H., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. NIH.

- McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed.

- Shang, R., & Ilies, L. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.

- Le, C., et al. (2022).

- Saha, K., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. PubMed Central.

- Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. PubMed.

- GARDP Revive. (n.d.).

- Meanwell, N. A. (2018). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 24. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Aromatic Amines for Drug Development

Introduction: The Small Atom with a Mighty Impact

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Its deliberate incorporation into drug candidates has become a cornerstone of molecular design, transforming lead compounds into effective therapeutics. Fluorinated aromatic amines, in particular, represent a critical class of building blocks, found in a significant percentage of pharmaceuticals on the market.[2][3] This prevalence is a direct result of fluorine's unique properties: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond.[2][3]

The strategic placement of fluorine on an aromatic amine can fundamentally alter a molecule's physicochemical and pharmacokinetic profile.[1][4] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, modulated lipophilicity, and altered acidity (pKa) of the amine group.[1][2][4] Such changes often translate into superior potency, selectivity, bioavailability, and an extended duration of action, making fluorinated aromatic amines indispensable in the quest for novel drugs.[1][2] This guide provides an in-depth exploration of the rational design, synthesis, and characterization of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Rational Design and Discovery Strategies

The decision of where to place a fluorine atom on an aromatic amine is a strategic process guided by the principles of bioisosterism and a deep understanding of structure-activity relationships (SAR). The goal is to optimize the drug-like properties of a molecule without disrupting its essential interactions with the biological target.

Fluorine as a Bioisostere

Bioisosteres are atoms or groups that have similar physical or chemical properties and produce broadly similar biological effects. Fluorine is an excellent bioisostere for a hydrogen atom due to its comparable van der Waals radius (1.47 Å for F vs. 1.20 Å for H).[2] This allows for substitution with minimal steric perturbation. However, its high electronegativity creates a powerful dipole, altering the local electronic environment. This duality is the key to its utility.

-

Metabolic Stability: A primary driver for fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2][5] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and oral bioavailability.[1][5]

-

Modulating Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amine group. This can be advantageous for several reasons:

-

Improved Cell Permeability: A lower pKa means the amine is less protonated at physiological pH, reducing its positive charge and enhancing its ability to cross cell membranes.

-

Avoiding hERG Liability: A lower basicity can reduce a compound's affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.

-

Fine-tuning Binding Interactions: Adjusting the pKa can optimize hydrogen bonding interactions with the target protein.

-

-

Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient groups (like carbonyls) in a protein's binding pocket. These non-covalent interactions, though subtle, can collectively enhance the binding affinity and potency of a drug candidate.

The logical flow for deciding on fluorine substitution is visualized in the workflow below.

Caption: Workflow for the rational design of fluorinated aromatic amines.

Part 2: Key Synthetic Methodologies

The synthesis of fluorinated aromatic amines has evolved significantly, moving from harsh, classical methods to more sophisticated and selective catalytic approaches. The choice of method depends on the desired fluorinated motif (e.g., -F, -CF3, -OCF3), the position of substitution, and the overall complexity of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is a powerful tool for constructing fluorinated anilines from aryl halides or triflates and an amine.[6][7] The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[7]

This protocol describes the synthesis of a fluorinated aniline via the coupling of an aryl bromide with a fluoroalkylamine, a reaction that requires careful selection of a weaker base to accommodate the instability of the product.[6]

Reaction Scheme: Ar-Br + H₂N-CH₂CF₃ → Ar-NH-CH₂CF₃

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

2,2,2-Trifluoroethylamine (1.2 mmol, 1.2 equiv)

-

[Pd(allyl)Cl]₂ (0.0025 mmol, 0.5 mol %)

-

AdBippyPhos ligand (0.006 mmol, 0.6 mol %)

-

Potassium phenoxide (KOPh) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the Schlenk tube, add the palladium precatalyst, the AdBippyPhos ligand, and potassium phenoxide.

-

Evacuation and Backfill: The tube is evacuated and backfilled with the inert gas three times.

-

Addition of Substrates: The aryl bromide, 2,2,2-trifluoroethylamine, and anhydrous toluene are added via syringe.

-

Reaction: The Schlenk tube is sealed and the mixture is heated in an oil bath at 100 °C.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)aniline.

Causality Behind Choices:

-

Catalyst System: The combination of a palladium precursor and a bulky monophosphine ligand like AdBippyPhos is effective for C-N coupling with less nucleophilic amines and can be conducted with weaker bases.[6]

-

Base: KOPh is a weaker base than the commonly used alkoxides (e.g., NaOtBu). This is critical because the fluorinated aniline products can be unstable under strongly basic conditions at high temperatures.[6]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation.

Electrophilic Fluorination

For the direct introduction of a fluorine atom onto an electron-rich aromatic ring, electrophilic fluorination is a common strategy. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. These are stable, solid reagents that act as a source of "F+".

This protocol is adapted from palladium-catalyzed C-H fluorination methodologies where Selectfluor is the fluorine source.[8]

Reaction Scheme: Ac-NH-Ar-H + Selectfluor® → Ac-NH-Ar-F

Materials:

-

Acetanilide derivative (0.3 mmol, 1.0 equiv)

-

Selectfluor® (0.75 mmol, 2.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 10 mol %)

-

Silver(I) Carbonate (Ag₂CO₃) (0.6 mmol, 2.0 equiv)

-

Iron(II) Acetate (Fe(OAc)₂) (0.09 mmol, 0.3 equiv)

-

Dichloroethane (DCE) / Isobutyronitrile (3.0 mL / 300 µL)

Procedure:

-

Reagent Addition: In a sealed reaction tube, combine the acetanilide substrate, Pd(OAc)₂, Selectfluor®, Ag₂CO₃, and Fe(OAc)₂.

-

Solvent Addition: Add the dichloroethane and isobutyronitrile solvent mixture.

-

Reaction: Seal the tube and heat the mixture to 150 °C in an oil bath for 14 hours.

-

Cooling and Filtration: After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite to remove insoluble salts.

-

Concentration: The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the fluorinated acetanilide product.

Causality Behind Choices:

-

Selectfluor®: A commercially available, stable, and effective electrophilic fluorinating agent.[9] Its reaction mechanism can involve a single-electron transfer (SET) pathway.[10][11]

-

Palladium Catalyst: Directs the C-H activation, enabling site-selective fluorination that might not be achievable through classical electrophilic aromatic substitution.[8]

-

Additives (Ag₂CO₃, Fe(OAc)₂): These additives are often crucial in catalytic cycles involving high-valent palladium species, acting as oxidants or co-catalysts to improve reaction yield and turnover.[8]

Late-Stage C-H Fluorination

A major goal in modern synthesis is the ability to introduce fluorine into a complex molecule at a late stage, avoiding a lengthy de novo synthesis.[4][12][13] This allows for rapid diversification of drug candidates. Methods often rely on directing groups to achieve site-selectivity or on novel catalytic systems that can functionalize specific C-H bonds.[4][13]

Caption: General workflow for late-stage C-H fluorination of aromatic amines.

Part 3: Characterization and Analysis

The unambiguous characterization of novel fluorinated aromatic amines is critical. While standard analytical techniques are employed, the presence of fluorine introduces unique spectroscopic handles.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful tool for characterizing organofluorine compounds.[14][15]

-

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR, comparable to ¹H.[14][16]

-